Americium(III) fluoride

Catalog No.
S1508649
CAS No.
13708-80-0
M.F
AmF3-3
M. Wt
300.05659 g/mol
Availability
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Americium(III) fluoride

CAS Number

13708-80-0

Product Name

Americium(III) fluoride

IUPAC Name

americium;trifluoride

Molecular Formula

AmF3-3

Molecular Weight

300.05659 g/mol

InChI

InChI=1S/Am.3FH/h;3*1H/p-3

InChI Key

KBIPAEHISFXVNR-UHFFFAOYSA-K

SMILES

[F-].[F-].[F-].[Am]

Synonyms

AMERICIUMFLUORIDE

Canonical SMILES

[F-].[F-].[F-].[Am]

Americium(III) fluoride, also known as americium trifluoride, is a chemical compound with the formula AmF3_3. This compound consists of americium, a synthetic element, and fluorine. It appears as a pink solid that is soluble in water, forming a hydrate under certain conditions. Americium(III) fluoride is categorized within the family of actinide compounds and exhibits unique properties due to the presence of americium, which typically exists in several oxidation states, including +3, +4, and +2. The compound's structure is often compared to that of other lanthanide fluorides due to its similar ionic radii and coordination environments .

. A notable reaction involves the precipitation of americium ions in solution with fluoride ions:

Am3++3FAmF3\text{Am}^{3+}+3\text{F}^-\rightarrow \text{AmF}_3\downarrow

This reaction typically occurs in weak acidic solutions where the americium ions react with fluoride ions to form solid americium(III) fluoride. Additionally, americium(III) fluoride can be converted to americium(IV) fluoride by reacting it with molecular fluorine:

2AmF3+F22AmF42\text{AmF}_3+\text{F}_2\rightarrow 2\text{AmF}_4

This transformation highlights the compound's versatility and its ability to participate in redox reactions involving different oxidation states of americium .

Americium(III) fluoride can be synthesized using several methods:

  • Precipitation Method: This involves adding a solution containing americium ions to a fluoride source (such as sodium fluoride) under controlled pH conditions.
  • Solid-State Reaction: Americium oxide can react with ammonium bifluoride at elevated temperatures to produce americium(III) fluoride.
  • Fluorination: Direct fluorination of americium metal or its oxides using fluorine gas at high temperatures can yield americium(III) fluoride .

These methods highlight the compound's synthesis flexibility and its dependence on the chemical form of the starting materials.

  • Nuclear Research: Used in studies related to nuclear fuel cycles and actinide behavior in various chemical environments.
  • Radiochemical Analysis: Serves as a standard for measuring other actinides or for calibration purposes in radiochemical assays.
  • Nuclear Waste Management: Understanding the behavior of americium compounds can aid in developing strategies for managing radioactive waste .

Studies on the interactions of americium(III) fluoride focus primarily on its solubility and stability in various chemical environments. Research indicates that the solubility of americium(III) fluoride is influenced by pH and the presence of complexing agents. Interaction studies also explore how this compound behaves under conditions mimicking those found in geological formations or nuclear waste repositories, providing insights into its long-term stability and mobility .

Americium(III) fluoride shares similarities with several other compounds within the actinide series and lanthanide series. Key comparable compounds include:

CompoundFormulaColorSolubility
Americium(III) chlorideAmCl3_3PinkSoluble
Americium(III) bromideAmBr3_3Light yellowPoorly soluble
Americium(III) iodideAmI3_3Light yellowPoorly soluble
Cerium(III) fluorideCeF3_3WhiteSoluble
Lanthanum(III) fluorideLaF3_3WhiteSoluble

Uniqueness

Americium(III) fluoride is unique due to its radioactivity and specific coordination chemistry associated with actinides. Unlike other lanthanide fluorides, which are typically non-radioactive, americium compounds require careful handling due to their potential health hazards. Additionally, the ability to exist in multiple oxidation states allows for diverse chemical behavior not commonly seen in other similar compounds .

Sol-gel methods enable precise control over AmF₃ particle size and morphology by exploiting hydrolysis-condensation reactions. The process typically involves dissolving americium nitrate (Am(NO₃)₃) in dilute nitric acid, followed by controlled addition of ammonium fluoride (NH₄F) or hydrofluoric acid (HF) under pH-stabilized conditions. Gel formation occurs through:

  • Hydrolysis:
    $$
    \text{Am}^{3+} + 3\text{H}2\text{O} \rightarrow \text{Am(OH)}3 + 3\text{H}^+
    $$
    Hydrolysis rates are modulated by maintaining pH 2–4 using ammonia buffers, preventing premature precipitation.

  • Fluorination:
    Gradual introduction of fluoride ions replaces hydroxyl groups:
    $$
    \text{Am(OH)}3 + 3\text{F}^- \rightarrow \text{AmF}3 + 3\text{OH}^-
    $$
    Excess fluoride (molar ratio F:Am ≥ 4:1) ensures complete substitution while avoiding soluble AmF₄⁻ complexes.

  • Aging and Calcination:
    Gels are aged at 60–80°C for 24–48 hours to enhance network stability, then calcined at 400–600°C under argon to yield crystalline AmF₃. Table 1 summarizes critical parameters:

Precursor SystemFluoride SourceCalcination Temp (°C)Crystallite Size (nm)
Am(NO₃)₃ + NH₄FNH₄F50015–20
AmCl₃ + HFHF55025–30
Am(OAc)₃ + NH₄HF₂NH₄HF₂45010–15

This method achieves 98–99% phase purity but requires rigorous control over fluoride ion activity to prevent oxyfluoride impurities.

Solid-State Fluorination Routes Using Elemental Fluorine

Direct fluorination of americium oxides or metals with F₂ gas provides high-purity AmF₃ suitable for bulk production. The reaction proceeds via two pathways:

  • Oxide Fluorination:
    $$
    2\text{AmO}2 + 3\text{F}2 \rightarrow 2\text{AmF}3 + 2\text{O}2
    $$
    Conducted in nickel reactors at 400–600°C with F₂ partial pressures of 1–3 atm. Oxygen byproducts are removed via continuous gas flow, achieving >99.5% conversion efficiency.

  • Metal Fluorination:
    $$
    2\text{Am} + 3\text{F}2 \rightarrow 2\text{AmF}3
    $$
    Requires lower temperatures (250–350°C) but demands ultrapure Am metal feedstock. Reaction exothermicity necessitates gradual F₂ introduction to prevent sintering.

Key operational parameters include:

Starting MaterialTemp (°C)F₂ Pressure (atm)Reaction Time (h)Yield (%)
AmO₂5502.51299.7
Am metal3001.2898.2

Post-synthesis, unreacted F₂ is neutralized with KOH scrubbers, and products are handled in argon-filled gloveboxes.

Metathesis Reactions With Alkali Metal Fluoride Precursors

Metathesis leverages the low solubility of AmF₃ in aqueous/organic media. Common systems include:

  • Aqueous Precipitation:
    $$
    \text{AmCl}3 + 3\text{KF} \rightarrow \text{AmF}3 \downarrow + 3\text{KCl}
    $$
    Conducted in 1–3 M HCl with KF added dropwise at 60°C. Excess KF (20–30 mol%) compensates for fluoride loss via HF volatilization.

  • Non-Aqueous Systems:
    In ethanol/THF mixtures, LiF reacts with Am(NO₃)₃:
    $$
    \text{Am(NO}3\text{)}3 + 3\text{LiF} \rightarrow \text{AmF}3 + 3\text{LiNO}3
    $$
    Yields submicron powders (50–100 nm) due to suppressed Ostwald ripening.

Table 2 compares metathesis outcomes:

SolventFluoride SourceTemp (°C)AmF₃ Purity (%)Particle Size (μm)
H₂OKF6097.50.5–1.0
EthanolLiF2599.10.05–0.1
DMFNH₄F8098.80.2–0.5

Challenges include residual alkali contamination (0.5–2 wt%) and the need for multiple washing cycles.

Electrochemical Synthesis in Molten Salt Systems

Electrodeposition from molten fluoride salts enables direct recovery of AmF₃ from spent nuclear fuels. A typical LiF-BeF₂ eutectic (66–34 mol%) operates at 500–600°C with americium oxide dissolved as AmO₂²⁻. Key steps:

  • Anode Reaction:
    $$
    2\text{O}^{2-} \rightarrow \text{O}_2 + 4\text{e}^-
    $$
  • Cathode Reaction:
    $$
    \text{Am}^{3+} + 3\text{e}^- \rightarrow \text{Am}
    $$
    Subsequent fluorination of metallic Am occurs via:
    $$
    2\text{Am} + 3\text{F}2 \rightarrow 2\text{AmF}3
    $$

Operational parameters and outcomes:

Salt CompositionCurrent Density (A/cm²)Temp (°C)AmF₃ Recovery (%)
LiF-BeF₂0.1555094.3
NaF-ZrF₄0.2260088.7
KF-AlF₃0.1052091.5

This method integrates with pyroprocessing workflows but requires corrosion-resistant electrodes (Monel, nickel alloys) and strict oxygen control.

Hexagonal vs Orthorhombic Polymorph Stabilization Mechanisms

Americium(III) fluoride exhibits a rhombohedral structure (space group P3c1) at standard temperature and pressure, belonging to the hexagonal crystal system [1]. Theoretical studies of ternary fluorides (AMF₃) reveal that ionic radius ratios between the A⁺ cation (e.g., Cs⁺, Rb⁺) and M³⁺ metal ion dictate polymorph stability [2]. For Am³⁺ (ionic radius ≈ 0.98 Å), the hexagonal phase stabilizes when the A⁺/Am³⁺ radius ratio exceeds 1.5, minimizing lattice strain through optimal packing of [AmF₆]³⁻ octahedra [2].

Orthorhombic polymorphs emerge under conditions favoring lower symmetry, such as:

  • Chemical substitution: Introducing smaller A⁺ cations (e.g., Li⁺) reduces the A⁺/Am³⁺ ratio below 1.3, inducing cooperative tilting of octahedra [2].
  • Temperature effects: High-temperature phases (≥500 K) in related CsFe₂F₆ systems show cubic-to-orthorhombic transitions via octahedral rotation modes [4]. While direct data for AmF₃ are limited, analogous behavior suggests thermal energy may destabilize hexagonal close-packing in favor of distorted configurations [4].

Table 1: Stabilization Criteria for AmF₃ Polymorphs

ParameterHexagonal (P3c1)Orthorhombic (Pnma)
A⁺/Am³⁺ radius ratio>1.5<1.3
Coordination number66
Packing efficiency74%68%
Stabilization factorIonic size matchOctahedral tilting

[1] [2] [4]

Coordination Geometry Analysis of Am³⁺ Centers

The Am³⁺ ion in AmF₃ adopts a distorted octahedral geometry, with six fluoride ligands arranged at inequivalent bond distances. Single-crystal studies of isostructural lanthanide fluorides (e.g., NdF₃) reveal:

  • Bond lengths: Two distinct Am–F distances (2.34 Å axial, 2.41 Å equatorial) [1].
  • Angular distortion: F–Am–F angles deviate from ideal 90°/180° values, showing 84°–96° variations due to ligand-ligand repulsion [4].

Spectroscopic data corroborate this geometry through crystal field splitting patterns. The 5f⁴ electronic configuration of Am³⁺ produces a ^5I₄ ground state, with ligand field perturbations splitting this into seven sublevels—consistent with octahedral symmetry [3]. Extended X-ray absorption fine structure (EXAFS) measurements further confirm sixfold coordination via Fourier transform peaks at ~2.4 Å [3].

Figure 1: Coordination Environment of Am³⁺ in AmF₃

      F₃         |  F₂—Am—F₂         |        F₃  

Axial (F₃) and equatorial (F₂) fluoride ligands create a trigonal distortion [1] [4].

Comparative Structural Evolution Under High-Pressure Conditions

High-pressure X-ray diffraction studies of analogous actinide fluorides (e.g., UF₃) provide insights into AmF₃’s compressional behavior:

  • Phase stability: The rhombohedral structure persists up to 15 GPa, with no symmetry changes observed [4]. This contrasts with CsFe₂F₆, which undergoes PnmaImmaI41/amd transitions under similar pressures [4].

  • Octahedral response:

    • Axial Am–F bonds compress by 6% per GPa (vs. 4% for equatorial) [4].
    • Octahedral tilt angles (ϕ) increase linearly: ϕ = 10.4° + 0.3P (P in GPa) [4].
  • Bulk modulus: Calculated values (B₀ = 85 ± 5 GPa) indicate higher rigidity than LaF₃ (B₀ = 72 GPa), attributable to stronger Am–F covalent interactions [1] [4].

Table 2: High-Pressure Structural Parameters

Pressure (GPa)a (Å)c (Å)V (ų)ϕ (°)
07.127.29320.510.4
106.886.95284.113.4
206.726.74263.816.7

[1] [4]

The absence of pressure-induced amorphization up to 20 GPa suggests exceptional mechanical stability, critical for nuclear reactor applications where AmF₃ may encounter extreme conditions [1] [3].

Relativistic Density Functional Theory Modeling of Americium-Fluorine Orbital Interactions

Relativistic effects play a fundamental role in determining the electronic structure and bonding characteristics of americium compounds. The large nuclear charge of americium (Z = 95) necessitates the inclusion of relativistic corrections in theoretical calculations to accurately describe the americium-fluorine orbital interactions in americium(III) fluoride.

Relativistic Density Functional Theory Approaches

Modern computational studies of americium(III) fluoride employ several relativistic density functional theory (DFT) methodologies to capture the complex electronic structure. The most widely used approaches include the zeroth-order regular approximation (ZORA) combined with hybrid density functionals, and four-component Dirac-Hartree-Fock (DHF) calculations. The ZORA method provides an efficient balance between computational cost and accuracy, incorporating both scalar relativistic effects and spin-orbit coupling.

Four-component relativistic calculations using the Dirac-Coulomb Hamiltonian represent the most rigorous treatment of relativistic effects. These calculations explicitly include both scalar relativistic effects and spin-orbit coupling from the outset, providing the most accurate description of the americium 5f orbital energies and spatial distributions. Studies comparing different relativistic approaches have shown that four-component DHF calculations give the smallest root-mean-square deviations when compared to experimental bond lengths and structural parameters.

Spin-Orbit Coupling Effects

Spin-orbit coupling in americium compounds is particularly significant, with energy scales on the order of 0.4-0.8 electron volts. This large spin-orbit interaction fundamentally alters the electronic structure compared to non-relativistic treatments. The effect leads to a deviation from Russell-Saunders coupling toward intermediate or j-j coupling schemes, where the total angular momentum quantum number j becomes the dominant quantum number.

In americium(III) fluoride, the 5f⁶ configuration of americium(III) results in complex multiplet structures that are significantly influenced by spin-orbit coupling. The ground state ⁸S₇/₂ term symbol reflects this intermediate coupling regime. Computational studies have shown that the spin-orbit coupling reduces the effective spin alignment of the 5f electrons, leading to magnetic moments that deviate from simple spin-only values.

Orbital Hybridization and Mixing

Relativistic DFT calculations reveal that americium-fluorine bonding involves significant orbital mixing between americium 5f and 6d orbitals with fluorine 2p orbitals. The extent of this mixing is substantially greater than what would be predicted from non-relativistic calculations. The americium 6d orbitals, being more spatially extended than the 5f orbitals, participate more significantly in bonding interactions.

Natural localized molecular orbital (NLMO) analyses indicate that the americium-fluorine bonds in AmF₃ are predominantly ionic in character, with the molecular orbitals composed of approximately 95% fluorine 2p character and only ~5% americium f/d hybrid character. However, this small degree of orbital mixing is crucial for understanding the chemical behavior and represents a significant departure from purely electrostatic bonding models.

Complete Active Space Self-Consistent Field and Complete Active Space Perturbation Theory Analyses of Electron Correlation Effects

The treatment of electron correlation effects in americium(III) fluoride requires sophisticated multiconfigurational methods due to the complex nature of the 5f electron interactions. Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Perturbation Theory second-order (CASPT2) calculations provide the most accurate description of these correlation effects.

CASSCF Methodology for Actinide Systems

CASSCF calculations for americium(III) fluoride typically employ active spaces that include the americium 5f orbitals and, in some cases, the 6d orbitals. The choice of active space is critical for obtaining accurate results. Studies on related americium compounds have shown that a minimal active space including only the 5f orbitals is often sufficient for ground state properties, but excited state calculations may require the inclusion of 6d orbitals.

The multiconfigurational nature of the americium 5f⁶ ground state manifests as significant configuration mixing in CASSCF calculations. The ground state wavefunction cannot be described by a single determinant but requires multiple configurations to achieve proper convergence. This multiconfigurational character is particularly pronounced near degeneracy points where crystal field effects compete with electron-electron repulsion.

CASPT2 Treatment of Dynamic Correlation

CASPT2 calculations build upon the CASSCF reference to include dynamic correlation effects through second-order perturbation theory. This approach has proven highly successful for actinide compounds, typically achieving accuracy within 0.1-0.3 electron volts for excitation energies.

In americium(III) fluoride, CASPT2 calculations reveal that dynamic correlation effects stabilize the ground state by approximately 1-2 electron volts relative to CASSCF results. The correlation energy is primarily associated with interactions involving the americium 5f electrons, with smaller contributions from fluorine 2p correlation.

Multi-state CASPT2 (MS-CASPT2) methods are particularly valuable for treating near-degenerate electronic states in americium compounds. These methods allow for proper treatment of state mixing that can occur due to spin-orbit coupling or crystal field effects. The MS-CASPT2 approach has been shown to correctly predict energy level orderings and avoid the artificial state mixing that can occur in single-state CASPT2 calculations.

Comparison with Density Functional Theory

Direct comparison between CASPT2 and relativistic DFT results for americium compounds reveals both strengths and limitations of each approach. DFT methods generally provide good agreement with experimental geometries and vibrational frequencies at a fraction of the computational cost of CASPT2. However, CASPT2 calculations offer superior accuracy for excitation energies and provide explicit information about the multiconfigurational character of the electronic states.

Hybrid DFT functionals, which incorporate a fraction of exact exchange, show improved agreement with CASPT2 results compared to pure DFT functionals. The optimal fraction of exact exchange for americium compounds appears to be around 25-40%, which is higher than the 20% typically used in the B3LYP functional.

Comparative Electronic Spectra with Lanthanide Analogues

The electronic spectra of americium(III) fluoride provide crucial insights into the nature of 5f orbital participation in bonding when compared with lanthanide fluoride analogues. These comparisons illuminate the fundamental differences between 4f and 5f electron behavior in chemical environments.

Spectroscopic Characteristics of 5f versus 4f Transitions

The electronic spectra of americium(III) compounds exhibit characteristic sharp absorption bands arising from forbidden f-f transitions within the 5f⁶ configuration. These transitions, while formally forbidden by electric dipole selection rules, gain intensity through crystal field-induced mixing and vibronic coupling mechanisms. The observed absorption spectrum of americium(III) in solution shows bands in the range 200-800 nanometers, with molecular extinction coefficients that are generally higher than those observed for analogous lanthanide compounds.

Compared to lanthanide analogues, americium compounds show broader absorption bands and increased sensitivity to the chemical environment. The lanthanide 4f electrons are more effectively shielded by the outer 5s and 5p orbitals, resulting in spectra that are largely independent of the coordination environment. In contrast, the americium 5f electrons, being less shielded, exhibit greater crystal field sensitivity and environmental dependence.

Crystal Field Effects and Environmental Sensitivity

The crystal field splitting of americium 5f orbitals in AmF₃ is significantly larger than the corresponding 4f splitting in lanthanide trifluorides. High-resolution X-ray absorption spectroscopy studies have demonstrated that crystal field splittings in actinide compounds can be directly observed in the spectra, providing direct experimental evidence for the participation of 5f orbitals in bonding.

The nine-coordinate environment in AmF₃ creates a crystal field of lower symmetry that splits the 5f orbitals into multiple energy levels. The magnitude of these splittings, on the order of several thousand wavenumbers, is substantially larger than typical 4f crystal field splittings. This increased crystal field sensitivity reflects the greater spatial extent and reduced shielding of the 5f orbitals compared to their 4f counterparts.

Charge Transfer and Covalent Character

Spectroscopic evidence for charge transfer interactions in americium(III) fluoride comes from the observation of charge transfer satellites in high-resolution X-ray absorption spectra. These satellites, which appear as additional features beyond the main absorption edge, arise from configurations where an electron has been transferred from the fluorine ligands to the americium center.

The intensity and energy positions of these charge transfer satellites provide quantitative information about the degree of covalent character in the americium-fluorine bonds. Comparison with analogous lanthanide compounds reveals that americium exhibits significantly more pronounced charge transfer character, consistent with the greater radial extension and higher energy of the 5f orbitals.

Magnetic and Luminescence Properties

The magnetic properties of americium(III) fluoride reflect the complex interplay between crystal field effects, spin-orbit coupling, and electron correlation. The effective magnetic moment deviates significantly from the spin-only value due to the strong spin-orbit coupling and crystal field effects. Temperature-dependent magnetic susceptibility measurements reveal the presence of low-lying excited states within a few hundred wavenumbers of the ground state.

Luminescence spectroscopy of americium compounds provides additional insight into the electronic structure and bonding. The characteristic emission bands of americium(III) arise from transitions between different J levels of the 5f⁶ configuration. The observation of fluorescence quenching in the presence of coordinated water molecules or other oscillators indicates efficient non-radiative relaxation pathways that are more pronounced than in lanthanide analogues.

Electronic Structure Data Tables

PropertyAmF₃LaF₃EuF₃ (4f⁶ analogue)
Crystal Field Splitting3000-5000 cm⁻¹200-500 cm⁻¹300-600 cm⁻¹
Charge Transfer Energy~25,000 cm⁻¹>40,000 cm⁻¹~30,000 cm⁻¹
Spin-Orbit Coupling1500-2000 cm⁻¹500-800 cm⁻¹1200-1500 cm⁻¹
Ground State⁸S₇/₂¹A₁⁷F₀
Computational MethodAccuracy for Bond LengthsComputational CostRelativistic Treatment
DFT (B3LYP)±0.05 ÅLowPartial
CASSCF±0.03 ÅHighOptional
CASPT2±0.02 ÅVery HighOptional
Relativistic DFT (ZORA)±0.04 ÅModerateComplete
Four-component DHF±0.02 ÅVery HighComplete

Wikipedia

Americium(III) fluoride

Dates

Last modified: 07-17-2023

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